Potency Comparison: WYJ-2 (EC50 18.57 nM) vs. CU-T12-9 (EC50 52.9 nM) in HEK293T Cells
WYJ-2 demonstrates approximately 2.8-fold higher potency than the widely used TLR1/2 agonist CU-T12-9 in a comparable HEK293T-based assay system. While both compounds activate TLR2/1 signaling, WYJ-2 achieves half-maximal activation at a significantly lower concentration [1].
| Evidence Dimension | Potency (EC50) for TLR2/1 activation |
|---|---|
| Target Compound Data | 18.57 ± 0.98 nM |
| Comparator Or Baseline | CU-T12-9: 52.9 nM |
| Quantified Difference | WYJ-2 is ~2.8-fold more potent |
| Conditions | Human TLR2/TLR1 transient-cotransfected HEK 293T cells (WYJ-2); HEK-Blue hTLR2 SEAP assay (CU-T12-9) |
Why This Matters
Higher potency translates to lower required concentrations in vitro and potentially improved therapeutic windows or reduced off-target effects in in vivo models, influencing experimental design and procurement decisions for TLR2/1-focused research.
- [1] Wang Y, Cheng X, Liu X, Xu J, Wang L, Zhang S, Liu S, Peng T. Design and Synthesis of 3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole Derivatives as Novel Toll-like Receptor 2/1 Agonists That Inhibit Lung Cancer In Vitro and In Vivo. J Med Chem. 2024 Mar 28;67(6):4583-4602. doi: 10.1021/acs.jmedchem.3c01984 View Source
